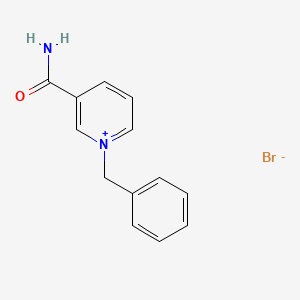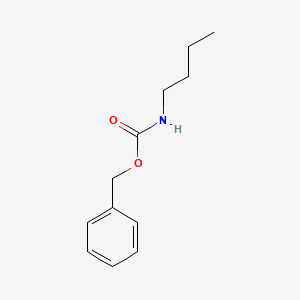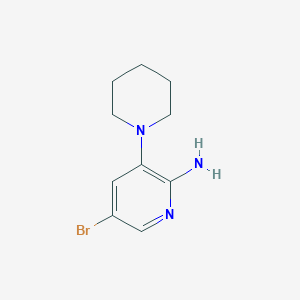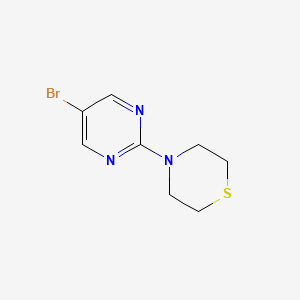
2-(4-Phenylphenyl)quinoline
描述
2-(4-Phenylphenyl)quinoline is an aromatic heterocyclic compound that belongs to the quinoline family. Quinolines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoline core with a biphenyl group attached at the second position, making it a unique and interesting compound for various scientific research applications.
作用机制
Target of Action
2-(4-Phenylphenyl)quinoline is a derivative of quinoline, a class of compounds known for their diverse biological activities . Quinolines have been found to exhibit antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities . The primary targets of quinoline derivatives are often microbial cells, where they interfere with essential biological processes . .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms . For instance, some quinoline derivatives can trigger HIV-1 IN multimerisation via binding to an allosteric site . The exact interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Quinoline derivatives are known to impact a wide range of biochemical pathways . For example, some quinoline derivatives have been found to inhibit the lysozyme and β-glucuronidase release
Result of Action
Quinoline derivatives are known to have a broad range of biological activities . For example, some quinoline derivatives have demonstrated good antibacterial and antifungal activities
Action Environment
Environmental factors such as ph, temperature, and the presence of other compounds can significantly impact the action of chemical compounds
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Phenylphenyl)quinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, where an aromatic aldehyde reacts with an amine in the presence of a catalyst to form the quinoline ring. Another method is the Pfitzinger reaction, which involves the condensation of isatin with an aromatic ketone under basic conditions.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using microwave-assisted reactions, which offer faster reaction times and higher yields. Additionally, the use of recyclable catalysts and solvent-free conditions can make the process more environmentally friendly and cost-effective.
化学反应分析
Types of Reactions: 2-(4-Phenylphenyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学研究应用
2-(4-Phenylphenyl)quinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
相似化合物的比较
Quinoline: The parent compound with a simpler structure.
4-Phenylquinoline: A similar compound with a phenyl group attached at the fourth position.
2-Phenylquinoline: A compound with a phenyl group attached at the second position.
Uniqueness: 2-(4-Phenylphenyl)quinoline is unique due to the presence of the biphenyl group, which can enhance its biological activity and provide additional sites for chemical modification. This structural feature distinguishes it from other quinoline derivatives and makes it a valuable compound for various research applications.
属性
IUPAC Name |
2-(4-phenylphenyl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N/c1-2-6-16(7-3-1)17-10-12-19(13-11-17)21-15-14-18-8-4-5-9-20(18)22-21/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRCHGVWLIWZTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362458 | |
| Record name | 2-(4-phenylphenyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14251-81-1 | |
| Record name | 2-(4-phenylphenyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-BIPHENYLYL)QUINOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-[(2,4-Difluorophenyl)sulfonyl]-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B3032249.png)


![N-[(E)-[(4-chlorophenyl)methylidene]amino]guanidine](/img/structure/B3032256.png)



